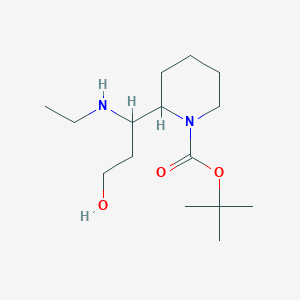
Tris(dimethylamino)ethoxymethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dimethylamino)ethoxymethane is an organic compound with the molecular formula C9H23N3O. It is a clear, colorless to slightly yellow liquid with a strong ammoniacal odor. This compound is known for its strong basic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Tris(dimethylamino)ethoxymethane can be synthesized through several methods. One common method involves the reaction of dimethylamine with trimethoxyborane in the presence of an acidic catalyst. Another method includes the reaction of N,N,N’,N’-tetramethylformamidinium chloride with lithium dimethylamide or sodium dimethylamide . These reactions typically yield the compound in good quantities and are suitable for industrial production.
Chemical Reactions Analysis
Tris(dimethylamino)ethoxymethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups. Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents like ozone. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tris(dimethylamino)ethoxymethane has several applications in scientific research:
Chemistry: It is used as a formylation agent and an aminomethylenation reagent. It is also a source for the basic bis(dimethylamino) carbene.
Biology: It is used in the synthesis of various biologically active compounds.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tris(dimethylamino)ethoxymethane involves its strong basic properties. It can act as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules. This property makes it useful in formylation and aminomethylenation reactions, where it helps in the formation of new carbon-nitrogen bonds .
Comparison with Similar Compounds
Tris(dimethylamino)ethoxymethane can be compared with other similar compounds such as tris(dimethylamino)methane and tris(2-aminoethyl)amine. While all these compounds have strong basic properties, this compound is unique due to its ethoxy group, which provides different reactivity and solubility characteristics .
Properties
CAS No. |
58393-00-3 |
|---|---|
Molecular Formula |
C9H23N3O |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-methoxy-1-N,1-N,1-N',1-N',1-N",1-N"-hexamethylethane-1,1,1-triamine |
InChI |
InChI=1S/C9H23N3O/c1-10(2)9(8-13-7,11(3)4)12(5)6/h8H2,1-7H3 |
InChI Key |
SUNPVJVSKCMIKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(COC)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


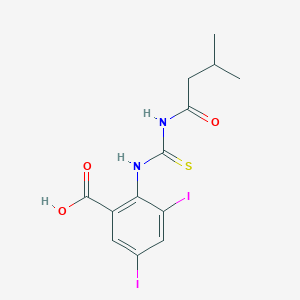
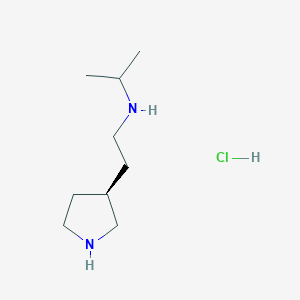
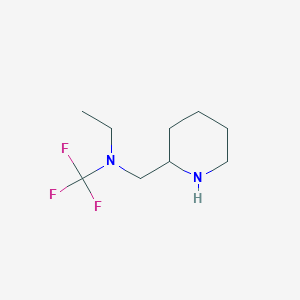
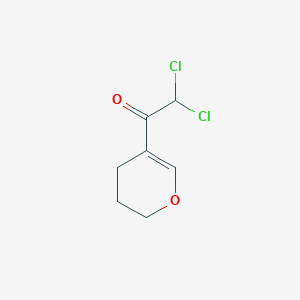
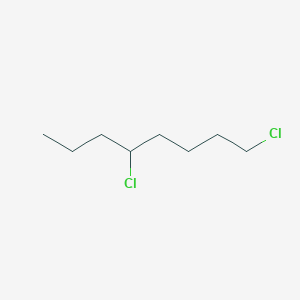
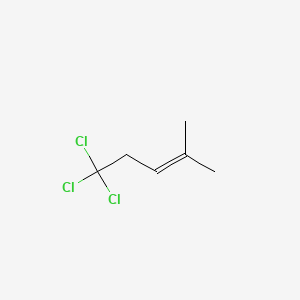
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)

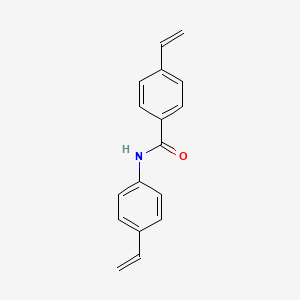
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
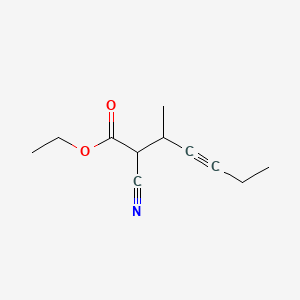
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
